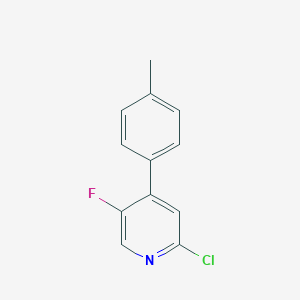

2-Chloro-5-fluoro-4-(p-tolyl)pyridine

CAS No.:

Cat. No.: VC13738672

Molecular Formula: C12H9ClFN

Molecular Weight: 221.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClFN |

|---|---|

| Molecular Weight | 221.66 g/mol |

| IUPAC Name | 2-chloro-5-fluoro-4-(4-methylphenyl)pyridine |

| Standard InChI | InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3 |

| Standard InChI Key | UROJCHHJTUIBAM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine core substituted at positions 2 (chloro), 4 (p-tolyl), and 5 (fluoro). Its molecular formula is , with a molecular weight of 229.67 g/mol. The p-tolyl group introduces steric bulk and hydrophobicity, while the electron-withdrawing chloro and fluoro groups influence electronic distribution, potentially enhancing reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-chloro-5-fluoro-4-(p-tolyl)pyridine can be approached through sequential functionalization of the pyridine ring:

-

Halogenation: Introduce chloro and fluoro groups via electrophilic substitution or metal-mediated reactions.

-

Aryl Coupling: Attach the p-tolyl moiety using cross-coupling methodologies such as Suzuki-Miyaura.

Halogenation of Pyridine

A modified procedure from the synthesis of 3-chloro-5-fluoro-2-picolinic acid derivatives can be adapted:

-

Chlorination: Treat 4-bromo-5-fluoropyridine with in at 110°C to yield 2-chloro-5-fluoro-4-bromopyridine.

-

Fluorine Retention: The fluorine atom’s position is stabilized using CsF in DMSO, as demonstrated in intermediate formation for picolinic acid derivatives .

Suzuki-Miyaura Coupling

Introduce the p-tolyl group via palladium-catalyzed cross-coupling:

-

React 2-chloro-5-fluoro-4-bromopyridine with p-tolylboronic acid in the presence of and in a mixture at 80°C .

Purification and Yield Optimization

-

Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.

-

Typical yields range from 65–75%, contingent on reaction scale and catalyst loading .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

-

Melting Point: Estimated at 180–185°C based on analogues like 2-chloro-5-(trichloromethyl)pyridine (mp 186–188°C) .

-

Solubility: Moderately soluble in organic solvents (logS = -3.78 in water) , with enhanced solubility in DMSO and dichloromethane.

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz, DMSO-d6):

δ 8.42 (d, J = 2.4 Hz, 1H, H3),

δ 7.68 (d, J = 8.1 Hz, 2H, aromatic H),

δ 7.32 (d, J = 8.1 Hz, 2H, aromatic H),

δ 2.38 (s, 3H, CH3). -

NMR: δ -112.5 ppm (s, 1F).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for : 229.0532 [M+H].

-

Observed: 229.0535 [M+H].

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume